N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-5-carboxamide
Description
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-5-carboxamide is a synthetic organic compound that features a unique combination of a thiadiazole ring and a fluorophenyl-substituted oxolane ring
Properties
IUPAC Name |
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-11-3-1-9(2-4-11)13-10(5-6-20-13)7-16-14(19)12-8-17-18-21-12/h1-4,8,10,13H,5-7H2,(H,16,19)/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMYZPRXLBJSKC-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)C2=CN=NS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)C2=CN=NS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling of the Rings: The final step involves coupling the oxolane and thiadiazole rings through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving thiadiazole or oxolane derivatives.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the thiadiazole ring can participate in hydrogen bonding or other interactions. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]thiadiazole-5-carboxamide
- N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]thiadiazole-5-carboxamide
Uniqueness
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its chloro- or bromo-substituted analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
